Acetamida-d5

Descripción general

Descripción

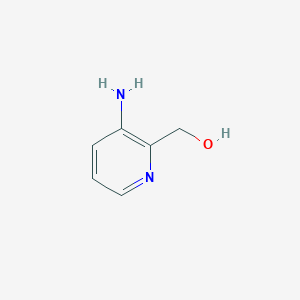

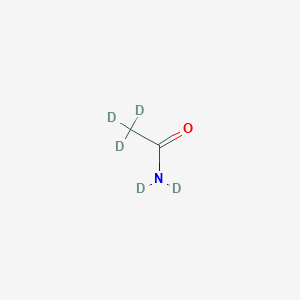

Acetamide-d5: is a deuterated form of acetamide, where five hydrogen atoms are replaced by deuterium atoms. Its chemical formula is CD3COND2, and it is commonly used as a stable isotope-labeled compound in various scientific research applications .

Aplicaciones Científicas De Investigación

Acetamide-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Chemistry: Used as a tracer in reaction mechanism studies and kinetic isotope effect experiments.

Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.

Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.

Industry: Used in the production of deuterated solvents and reagents for various industrial applications

Mecanismo De Acción

Target of Action

Acetamide-d5, a deuterated derivative of Acetamide, primarily targets the Aliphatic amidase expression-regulating protein . This protein is found in Pseudomonas aeruginosa, a common bacterium .

Mode of Action

It’s known that acetamide, the non-deuterated form, plays a role in the biosynthesis of the plant hormone indole-3-acetic acid (iaa)

Biochemical Pathways

Acetamide-d5 might be involved in the indole-3-acetamide (IAM) pathway, which is one of the major routes to IAA in plants . IAA is a fundamental substance in the plant life cycle, regulating almost all aspects of plant growth and development . The IAM pathway is thought to be widely distributed in the plant kingdom .

Pharmacokinetics

It’s known that the compound is a solid with a boiling point of 221 °c (lit) and a melting point of 78-80 °C (lit)

Result of Action

Some acetamide derivatives have been found to have antioxidant activity and potential anti-inflammatory activity

Action Environment

Environmental factors can influence the biosynthesis of IAA, which Acetamide-d5 might be involved in. These factors include environmental stress, such as acidic pH, osmotic and matrix stress, and carbon limitation . These factors could potentially influence the action, efficacy, and stability of Acetamide-d5.

Análisis Bioquímico

Biochemical Properties

Acetamide-d5 plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, including acylamidase, which catalyzes the deamidation of acetamide to produce ammonia and acetic acid . This interaction is crucial for the differentiation of Gram-negative bacteria, such as Pseudomonas aeruginosa, based on their ability to utilize acetamide as a carbon source . The enzymatic action of acylamidase on Acetamide-d5 results in the release of ammonia, which increases the alkalinity of the medium, indicating a positive test for acetamide utilization .

Cellular Effects

Acetamide-d5 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, the utilization of Acetamide-d5 as a carbon source can lead to changes in metabolic flux and the production of secondary metabolites . This compound has been shown to affect the expression of genes involved in nitrogen metabolism, leading to alterations in cellular function and growth . Additionally, Acetamide-d5 can impact cell signaling pathways by modulating the activity of enzymes involved in signal transduction .

Molecular Mechanism

The molecular mechanism of Acetamide-d5 involves its interaction with specific enzymes and proteins. Acetamide-d5 is primarily metabolized by acylamidase, which catalyzes the deamidation reaction . This enzyme binds to Acetamide-d5 and facilitates the cleavage of the amide bond, resulting in the formation of ammonia and acetic acid . The increased alkalinity due to ammonia release serves as a signal for the presence of Acetamide-d5, which can be detected using pH indicators . Additionally, Acetamide-d5 may interact with other biomolecules, influencing their activity and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Acetamide-d5 can change over time due to its stability and degradation. Acetamide-d5 is relatively stable under standard laboratory conditions, but prolonged exposure to high temperatures or acidic environments can lead to its degradation . Over time, the degradation products of Acetamide-d5 may accumulate, potentially affecting the results of biochemical assays . Long-term studies have shown that Acetamide-d5 can have sustained effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of Acetamide-d5 vary with different dosages in animal models. At low doses, Acetamide-d5 is generally well-tolerated and can be used to study its metabolic and biochemical effects without significant toxicity . At high doses, Acetamide-d5 may exhibit toxic effects, including liver damage and alterations in metabolic pathways . Threshold effects have been observed, where the impact of Acetamide-d5 on cellular function becomes more pronounced at higher concentrations .

Metabolic Pathways

Acetamide-d5 is involved in several metabolic pathways, primarily through its interaction with acylamidase . This enzyme catalyzes the deamidation of Acetamide-d5, leading to the production of ammonia and acetic acid . The ammonia produced can be further metabolized through nitrogen assimilation pathways, contributing to the overall nitrogen balance in the cell . Additionally, Acetamide-d5 may influence other metabolic pathways by modulating the activity of enzymes involved in carbon and nitrogen metabolism .

Transport and Distribution

Within cells and tissues, Acetamide-d5 is transported and distributed through various mechanisms. It can diffuse across cell membranes and be taken up by specific transporters . Once inside the cell, Acetamide-d5 may interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments . The distribution of Acetamide-d5 within tissues can vary depending on the presence of these transporters and binding proteins .

Subcellular Localization

The subcellular localization of Acetamide-d5 is influenced by its interactions with targeting signals and post-translational modifications . Acetamide-d5 can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . For example, Acetamide-d5 may localize to the cytoplasm, where it interacts with enzymes involved in metabolic processes . Additionally, Acetamide-d5 may be targeted to other subcellular structures, such as the nucleus or mitochondria, depending on the presence of specific targeting signals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Acetamide-d5 can be synthesized through the deuteration of acetamide. One common method involves the reaction of acetamide with deuterium oxide (D2O) in the presence of a deuterium exchange catalyst. The reaction typically occurs under mild conditions, such as room temperature, to ensure the complete exchange of hydrogen atoms with deuterium .

Industrial Production Methods: Industrial production of acetamide-d5 involves large-scale deuteration processes. These processes often use deuterium gas (D2) and a suitable catalyst to achieve high yields of the deuterated product. The reaction conditions are carefully controlled to optimize the deuterium incorporation and minimize any side reactions .

Análisis De Reacciones Químicas

Types of Reactions: Acetamide-d5 undergoes various chemical reactions, including:

Oxidation: Acetamide-d5 can be oxidized to form deuterated acetic acid (CD3COOD) under specific conditions.

Reduction: It can be reduced to form deuterated methylamine (CD3ND2) using reducing agents like lithium aluminum deuteride (LiAlD4).

Substitution: Acetamide-d5 can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents like lithium aluminum deuteride (LiAlD4) or sodium borodeuteride (NaBD4) are employed.

Substitution: Nucleophiles such as halides or amines can be used under mild to moderate conditions.

Major Products Formed:

Oxidation: Deuterated acetic acid (CD3COOD)

Reduction: Deuterated methylamine (CD3ND2)

Substitution: Various deuterated derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

Acetamide: The non-deuterated form of acetamide, with the chemical formula CH3CONH2.

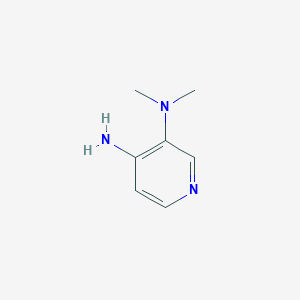

N,N-Dimethylacetamide: A related compound with two methyl groups attached to the nitrogen atom, with the chemical formula CH3CON(CH3)2.

Thioacetamide: A sulfur analog of acetamide, with the chemical formula CH3CSNH2

Uniqueness of Acetamide-d5: Acetamide-d5 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for precise tracing and analysis of chemical and biological processes, making it a valuable tool in various fields of study .

Propiedades

IUPAC Name |

N,N,2,2,2-pentadeuterioacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO/c1-2(3)4/h1H3,(H2,3,4)/i1D3/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLFVBJFMPXGRIB-OMNVKBNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583752 | |

| Record name | (~2~H_5_)Acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

64.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33675-83-1 | |

| Record name | (~2~H_5_)Acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.